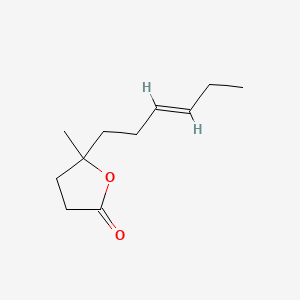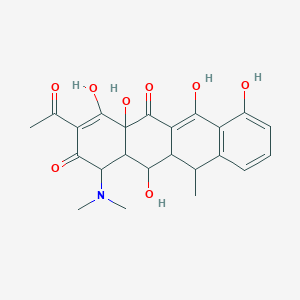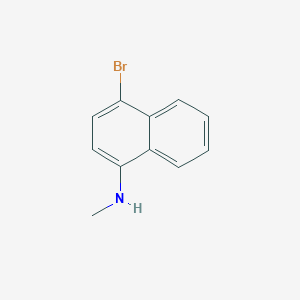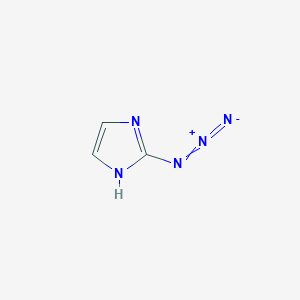![molecular formula C10H10N2O2 B12076943 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the use of o-phenylenediamine and cyclopropyl carboxylic acid.
Cyclization: The reaction involves the cyclization of o-phenylenediamine with cyclopropyl carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxyl group at the 6th position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the imidazole ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:
1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound lacks the cyclopropyl and hydroxyl groups, which may result in different biological activities.
2-(2-pyridyl)benzimidazole: This compound contains a pyridyl group instead of a cyclopropyl group, leading to variations in chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
3-cyclopropyl-5-hydroxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c13-7-3-4-8-9(5-7)12(6-1-2-6)10(14)11-8/h3-6,13H,1-2H2,(H,11,14) |
InChI-Schlüssel |
ZZSGTNCVCTURAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C3=C(C=CC(=C3)O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)

![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)





